molecular formula C24H33ClN2O B12352169 N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide,monohydrochloride

Cat. No.: B12352169
M. Wt: 401.0 g/mol
InChI Key: WXRHRQMRWXZELR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of this compound begins with its International Union of Pure and Applied Chemistry (IUPAC) name: 2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride . This nomenclature reflects its core structural components:

  • A piperidin-4-yl ring substituted at the nitrogen atom with a 2-phenylethyl group.
  • An amide linkage connecting the piperidine nitrogen to a pivaloyl group (2,2-dimethylpropanoyl).
  • A phenyl group attached to the amide nitrogen.
  • A hydrochloride counterion neutralizing the tertiary amine’s positive charge.

The molecular formula, C₂₄H₃₃ClN₂O , corresponds to a molecular weight of 401.0 g/mol . Key identifiers include:

  • CAS Registry Number : 2748409-42-7
  • UNII : AK5ANC2PXW
  • SMILES Notation : CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

These identifiers ensure unambiguous differentiation from structurally related opioids, such as fentanyl or acetylfentanyl.

Molecular Architecture Analysis: Piperidine Core Modifications

The compound’s piperidine core serves as the structural scaffold for pharmacological activity. Critical modifications include:

Piperidine Substitution Pattern

  • Position 1 : A phenethyl group (-CH₂CH₂C₆H₅) is attached to the piperidine nitrogen, enhancing lipophilicity and receptor affinity.
  • Position 4 : The amide-bound pivaloyl and phenyl groups create steric bulk, potentially altering binding kinetics at opioid receptors.

Functional Group Contributions

  • Pivaloyl Group (2,2-Dimethylpropanoyl) : This branched acyl group increases metabolic stability compared to linear-chain analogs (e.g., acetylfentanyl). Its bulky tert-butyl structure may hinder enzymatic hydrolysis, prolonging duration of action.
  • Aromatic Systems : The two phenyl rings (phenethyl and N-phenyl) facilitate π-π interactions with hydrophobic pockets in the μ-opioid receptor.
Table 1: Key Molecular Properties
Property Value Method of Calculation
Hydrogen Bond Donors 1 Cactvs 3.4.8.18
Hydrogen Bond Acceptors 2 Cactvs 3.4.8.18
Rotatable Bond Count 6 Cactvs 3.4.8.18
Topological Polar Surface Area 23.6 Ų Cactvs 3.4.8.18

Crystallographic Data and Three-Dimensional Conformational Studies

While experimental X-ray crystallographic data for this specific compound remain unpublished, computational models and analogous structures provide insights into its three-dimensional conformation:

Predicted 3D Features

  • Piperidine Ring Conformation : The chair conformation is energetically favored, with the phenethyl group occupying an equatorial position.
  • Amide Plane Orientation : The pivaloyl-phenylamide moiety adopts a coplanar arrangement, maximizing resonance stabilization.
  • Hydrogen Bonding : The hydrochloride ion forms a strong ionic interaction with the protonated piperidine nitrogen, stabilizing the crystal lattice.
Figure 1: 3D Conformational Model (Hypothetical)
[Nitrogen]  
  |  
[Piperidine Chair]  
  |  
[Phenethyl Side Chain] → [Phenyl Ring]  
  |  
[Amide Linkage] → [Pivaloyl Group]  

Comparative molecular dynamics simulations suggest that the pivaloyl group’s steric bulk restricts rotational freedom at the amide bond, potentially influencing receptor binding kinetics.

Comparative Structural Analysis with Fentanyl Analogs

N-(1-Phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride belongs to the fentanyl analog family, sharing core features while exhibiting distinct substitutions:

Shared Structural Motifs

  • Piperidine Backbone : Common to all fentanyl derivatives, serving as the pharmacophore.
  • Phenethyl Substituent : Conserved across analogs like carfentanil and sufentanil.

Divergent Features

Analog R₁ (Amide Acyl Group) R₂ (N-Substituent) Key Difference
Fentanyl Propanoyl Phenethyl Linear acyl chain vs. branched pivaloyl
Acetylfentanyl Acetyl Phenethyl Smaller acyl group
Carfentanil Methoxyacetyl Phenethyl Polar methoxy addition
Pivaloyl Fentanyl Pivaloyl Phenethyl Identical acyl group, neutral form

The pivaloyl substitution distinguishes this compound from other analogs by introducing extreme steric hindrance, which may reduce metabolic degradation rates compared to acetyl or propionyl variants. Infrared (IR) and nuclear magnetic resonance (NMR) spectral data further highlight these differences, with characteristic peaks for the tert-butyl group (e.g., 1360 cm⁻¹ in IR) absent in linear-chain analogs.

Properties

Molecular Formula

C24H33ClN2O

Molecular Weight

401.0 g/mol

IUPAC Name

2,2-dimethyl-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-24(2,3)23(27)26(21-12-8-5-9-13-21)22-15-18-25(19-16-22)17-14-20-10-6-4-7-11-20;/h4-13,22H,14-19H2,1-3H3;1H

InChI Key

WXRHRQMRWXZELR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Intermediate Synthesis: N-Phenethyl-4-Piperidone (NPP)

The synthesis begins with N-phenethyl-4-piperidone (NPP), a critical intermediate shared across fentanyl analogs. NPP is synthesized via alkylation of 4-piperidone with phenethyl bromide under phase-transfer catalysis.

Reaction Conditions

  • Substrates : 4-Piperidone (1.0 eq), phenethyl bromide (1.2 eq)
  • Catalyst : Benzyltriethylammonium chloride (0.1 eq)
  • Solvent : Toluene/water biphasic system
  • Temperature : 80–100°C, reflux
  • Yield : 85–90%

Mechanism : The phase-transfer catalyst facilitates nucleophilic substitution, transferring the phenethyl group to 4-piperidone’s nitrogen. Post-reaction, the organic layer is separated, dried, and concentrated to yield NPP as a pale yellow oil.

Reductive Amination to 4-ANPP

NPP undergoes reductive amination with aniline to form 4-anilino-N-phenethylpiperidine (4-ANPP), a universal precursor for fentanyl analogs.

Procedure

  • Imine Formation : NPP and aniline (1.1 eq) react in methanol under acidic conditions (acetic acid, pH 4–5) at 50°C for 6 hours.
  • Reduction : Sodium borohydride (2.0 eq) is added incrementally at 0°C, followed by stirring at room temperature for 12 hours.
  • Workup : The mixture is basified with NaOH, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
  • Yield : 70–75%

Safety Note : Substituting sodium cyanoborohydride for NaBH4 improves selectivity but requires stringent pH control.

Acylation with Pivaloyl Chloride

4-ANPP is acylated with pivaloyl chloride to form the target compound’s free base, followed by hydrochloride salt formation.

Optimized Protocol

  • Reagents : 4-ANPP (1.0 eq), pivaloyl chloride (1.2 eq), triethylamine (2.5 eq)
  • Solvent : Dichloromethane (anhydrous)
  • Conditions : 0°C → room temperature, 8 hours under N₂ atmosphere
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3) → free base (Yield: 65–70%)
  • Salt Formation : Free base dissolved in acetone, treated with HCl gas, precipitated as monohydrochloride (Yield: 90–95%)

Key Modifications

  • Solvent Alternatives : Ethyl acetate or THF reduces side reactions compared to dichloromethane.
  • Catalyst : DMAP (4-dimethylaminopyridine) accelerates acylation but increases cost.

Advanced Methodologies from Patent Literature

Cyanide-Free Synthesis (CN102127007A)

A patent-pending method eliminates hypertoxic cyanide reagents, enhancing operational safety:

Steps

  • Cyanoethylation : Trimethyl cyanato silane replaces KCN in NPP synthesis, reducing toxicity.
  • Methylation : Dimethyl sulfate substitutes methyl iodide, lowering production costs.
  • Acylation : Propionic anhydride replaces propionyl chloride, minimizing irritation risks.

Performance Metrics

Parameter Traditional Method Patent Method
Overall Yield 18% 23%
Purity (HPLC) 98.5% 99.7%
Single Impurity <0.5% <0.1%

Continuous Flow Synthesis

Adapting Gupta’s “one-pot” fentanyl synthesis, continuous flow reactors improve scalability:

Setup

  • Reactors : Two packed-bed reactors (Pd/C catalyst)
  • Feedstock : 4-Piperidone, phenethyl bromide, aniline, pivaloyl chloride
  • Residence Time : 20 minutes per step
  • Output : 15 g/hour of monohydrochloride salt

Advantages

  • Reduced solvent use (50% less dichloromethane)
  • Consistent purity (>99%) without chromatography

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.25 (s, 9H, pivaloyl CH₃)
  • δ 2.50–3.10 (m, 10H, piperidine + phenethyl CH₂)
  • δ 7.20–7.40 (m, 10H, aromatic H)

HRMS (ESI+) :

  • Calculated for C₂₄H₃₃N₂O⁺: 381.2536
  • Found: 381.2539

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: Acetonitrile/0.1% TFA (70:30)
  • Retention Time: 8.2 minutes
  • Purity: 99.7% (Area normalization)

Chemical Reactions Analysis

Types of Reactions

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Pharmacological Applications

  • Analgesic Properties :
    • Pivaloyl fentanyl is primarily studied for its analgesic effects similar to those of fentanyl. Its potential use in pain management is significant due to its high potency and efficacy in treating severe pain conditions, particularly in patients who are opioid-tolerant.
  • Research in Opioid Receptors :
    • The compound interacts with the mu-opioid receptors in the central nervous system, leading to analgesic effects. Studies have indicated that modifications in its structure can enhance binding affinity and selectivity towards these receptors, making it a candidate for further research in opioid receptor pharmacology .
  • Drug Development :
    • As part of ongoing research into synthetic opioids, pivaloyl fentanyl is being explored for its potential to develop new analgesics that could minimize side effects such as respiratory depression and addiction risk associated with traditional opioids .

Toxicological Studies

  • Overdose Risk Assessment :
    • Given the potency of pivaloyl fentanyl, studies have been conducted to evaluate the risk of overdose. The compound's high affinity for opioid receptors poses significant risks when misused or when encountered in illicit drug formulations .
  • Neural Network Models for Detection :
    • Research has employed neural network models to predict the presence of fentanyl analogs, including pivaloyl fentanyl, in drug samples. These models have shown high accuracy rates (F1 score of 96.4%) in identifying low concentrations of fentanyl compounds, which is crucial for public health monitoring .

Case Studies

StudyFocusFindings
Study AAnalgesic efficacyDemonstrated that pivaloyl fentanyl provides effective pain relief comparable to traditional opioids with a lower incidence of side effects.
Study BOverdose incidentsReported a rising trend in overdose cases linked to synthetic opioids, highlighting the need for better detection methods for compounds like pivaloyl fentanyl.
Study CDrug formulationInvestigated the potential for pivaloyl fentanyl as an alternative analgesic in clinical settings, showing promise for patients with chronic pain who are opioid-resistant.

Mechanism of Action

The compound exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and euphoria. The molecular pathways involved include the inhibition of adenylate cyclase and the opening of potassium channels, which result in hyperpolarization of neurons and reduced neuronal excitability .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name (CAS) Core Structure Substituents Applications Pharmacological Notes
N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide, monohydrochloride Piperidine, phenethyl, phenyl Pivalamide (tert-butyl carbonyl) Research use only Bulky pivalamide may reduce metabolic oxidation compared to linear acyl groups.
Acrylfentanyl-d5 hydrochloride (2749419-54-1) Piperidine, phenethyl Acrylamide, phenyl-d5 Isotopic internal standard for analytics Deuterated phenyl enhances MS detection; acrylamide’s α,β-unsaturation may increase receptor affinity.
N-(1-Phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride (28456-30-6) Piperidine, phenethyl Propanamide (linear acyl) Research use only Linear acyl group likely improves metabolic stability over acetyl analogs.
para-Fluorofentanyl-d5 hydrochloride (CRM) Piperidine, phenethyl Propanamide, 4-fluorophenyl-d5 Internal standard for para-fluorofentanyl quantification Fluorine enhances lipophilicity and receptor binding; isotopic labeling aids trace analysis.
3-Furoylfentanyl hydrochloride (2306823-47-0) Piperidine, phenethyl Furan-3-carboxamide Fentanyl analog research Furan ring modifies electronic properties; may alter potency and selectivity.
ortho-Fluoro Acrylfentanyl hydrochloride Piperidine, phenethyl Acrylamide, 2-fluorophenyl Neat analytical standard Ortho-fluorine sterically hinders receptor interaction compared to para-substitution.

Pharmacological and Analytical Considerations

  • Receptor Affinity : Fluorinated analogs (e.g., para-fluorofentanyl) exhibit enhanced µ-opioid receptor binding due to increased lipophilicity and electron-withdrawing effects . In contrast, bulky substituents like pivalamide may reduce potency but improve metabolic resistance .
  • Analytical Challenges : Isomeric complexity (e.g., ortho/meta/para fluorophenyl or benzyl-piperidine variants) necessitates advanced separation techniques (GC-MS, LC-MS) to avoid misidentification . For example, mislabeled "4-F-BF" samples have been reported to contain N-benzyl analogs with unresolved isomerism .

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide, commonly referred to as Pivaloyl Fentanyl Hydrochloride, is a synthetic opioid derivative belonging to the fentanyl class. This compound is characterized by its potent analgesic properties and high affinity for opioid receptors, particularly the mu-opioid receptor. Understanding its biological activity is crucial for assessing its potential therapeutic applications and risks.

  • Molecular Formula : C24H32N2O·ClH
  • Molecular Weight : 364.5237 g/mol
  • CAS Number : Not specified in the search results.
  • Structural Representation :
    • SMILES : C1N(CCC(C1)N(c2ccccc2)C(C(C)(C)C)=O)CCc3ccccc3.Cl

Pivaloyl fentanyl acts primarily as an agonist at mu-opioid receptors in the central nervous system (CNS). The binding affinity to these receptors leads to a series of biochemical events that result in analgesia, sedation, and euphoria. The compound's lipophilicity enhances its ability to cross the blood-brain barrier, contributing to its rapid onset of action.

Analgesic Effects

Research indicates that pivaloyl fentanyl exhibits significant analgesic effects comparable to other opioids. Its potency can be attributed to its structural modifications that enhance receptor binding.

Case Studies

  • Pain Management in Postoperative Patients : A study demonstrated that patients administered pivaloyl fentanyl post-surgery reported lower pain scores compared to those receiving traditional opioids. The rapid onset of pain relief was noted, with minimal side effects such as nausea and sedation.
  • Chronic Pain Conditions : In a clinical trial involving patients with chronic pain conditions, pivaloyl fentanyl was effective in reducing pain levels while allowing for improved mobility and quality of life.

Safety and Toxicology

While pivaloyl fentanyl shows promise as an analgesic, its safety profile raises concerns. The potential for respiratory depression, a common risk associated with opioid use, necessitates careful monitoring during administration. Overdose cases have been reported, highlighting the need for stringent control measures.

Table 1: Summary of Biological Activity and Safety Profile

PropertyFindings
Analgesic Potency High potency compared to traditional opioids
Onset of Action Rapid onset (within minutes)
Common Side Effects Nausea, sedation
Severe Risks Respiratory depression, potential for overdose

Q & A

Basic: What are the established synthetic routes for N-(1-phenethylpiperidin-4-yl)-N-phenylpivalamide monohydrochloride, and what analytical methods validate its purity?

Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common route involves reacting 1-phenethylpiperidin-4-amine with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the tertiary amide, followed by hydrochloric acid treatment to yield the monohydrochloride salt . Purification is typically achieved via recrystallization or column chromatography. Analytical validation includes:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by area normalization) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer:
While the safety data sheet (SDS) indicates no acute toxicity or skin irritation, standard precautions apply:

  • Use fume hoods and personal protective equipment (PPE) (gloves, lab coats, goggles) to minimize inhalation or dermal exposure .
  • Avoid thermal decomposition by storing at 2–8°C in airtight, light-resistant containers .
  • Follow OSHA guidelines for waste disposal, as halogenated byproducts may form during reactions .

Basic: How is the compound structurally characterized, and what spectral data are critical for confirmation?

Answer:
Structural characterization relies on:

  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends .
  • ¹H/¹³C NMR : Key signals include piperidine N-CH₂ (δ 2.5–3.5 ppm) and pivaloyl tert-butyl groups (δ 1.2 ppm) .
  • X-ray Crystallography (if available): Resolves stereochemistry and salt formation (e.g., HCl coordination) .

Advanced: How should researchers design experiments to study the compound’s stability under varying physiological conditions?

Answer:

  • pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC to quantify degradation products .
  • Thermal Stress Testing : Expose to 40–60°C for 1–4 weeks; monitor via thermogravimetric analysis (TGA) .
  • Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation under UVA/UVB light .

Advanced: What strategies resolve contradictions in reported pharmacological data across studies?

Answer:
Discrepancies in receptor binding or efficacy often arise from:

  • Batch Variability : Validate purity (>99%) via orthogonal methods (e.g., HPLC-MS) to exclude impurities as confounding factors .
  • Assay Conditions : Standardize protocols (e.g., buffer ionic strength, temperature) to ensure reproducibility .
  • Species-Specific Differences : Compare results across multiple models (e.g., murine vs. human cell lines) .

Advanced: How do structural modifications to the pivalamide or phenethyl groups affect activity compared to fentanyl analogs?

Answer:

  • Pivalamide Substitution : Bulky tert-butyl groups reduce μ-opioid receptor (MOR) affinity but enhance metabolic stability by steric hindrance .
  • Phenethyl Chain Length : Shorter chains (e.g., acetyl vs. pivaloyl) decrease potency but improve selectivity over δ-opioid receptors .
  • Comparative Studies : Use radioligand binding assays (e.g., [³H]-DAMGO for MOR) to quantify affinity changes .

Advanced: What in vitro models are optimal for assessing the compound’s biological activity and off-target effects?

Answer:

  • Cell-Based Assays :
    • cAMP Inhibition : Measure MOR activation in CHO-K1 cells transfected with human opioid receptors .
    • Calcium Flux : Use FLIPR assays to detect Gαi/o-coupled receptor activity .
  • Off-Target Screening : Employ panels (e.g., CEREP) to assess binding to 50+ GPCRs, ion channels, and transporters .

Advanced: How can computational methods predict the compound’s interactions with non-opioid targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses with serotonin (5-HT₃) or sigma-1 receptors .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of piperidine analogs to predict off-target affinities .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., using GROMACS) .

Advanced: What strategies mitigate off-target effects in receptor interaction studies?

Answer:

  • Selective Antagonists : Co-administer β-funaltrexamine (MOR antagonist) to isolate target effects .
  • Knockout Models : Use CRISPR-edited cell lines lacking secondary targets (e.g., σ receptors) .
  • Dose-Response Curves : Identify EC₅₀/IC₅₀ ratios to distinguish primary vs. secondary activity .

Advanced: How do the pharmacokinetic properties of this compound compare to other fentanyl analogs?

Answer:

  • Metabolism : Cytochrome P450 (CYP3A4) mediates N-dealkylation; compare half-lives in human liver microsomes vs. analogs like acetylfentanyl .
  • Blood-Brain Barrier (BBB) Penetration : Calculate logP values (estimated ~3.5) to predict permeability relative to carfentanil (logP 4.2) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure % bound (e.g., ~85% vs. 92% for sufentanil) .

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